6-Ethyl-3-methyloct-5-en-1-ol 6-Ethyl-3-methyloct-5-en-1-ol
Brand Name: Vulcanchem
CAS No.: 26330-64-3
VCID: VC3903023
InChI: InChI=1S/C11H22O/c1-4-11(5-2)7-6-10(3)8-9-12/h7,10,12H,4-6,8-9H2,1-3H3
SMILES: CCC(=CCC(C)CCO)CC
Molecular Formula: C11H22O
Molecular Weight: 170.29 g/mol

6-Ethyl-3-methyloct-5-en-1-ol

CAS No.: 26330-64-3

Cat. No.: VC3903023

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-3-methyloct-5-en-1-ol - 26330-64-3

Specification

CAS No. 26330-64-3
Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
IUPAC Name 6-ethyl-3-methyloct-5-en-1-ol
Standard InChI InChI=1S/C11H22O/c1-4-11(5-2)7-6-10(3)8-9-12/h7,10,12H,4-6,8-9H2,1-3H3
Standard InChI Key XSFCJNDQFKISFC-UHFFFAOYSA-N
SMILES CCC(=CCC(C)CCO)CC
Canonical SMILES CCC(=CCC(C)CCO)CC

Introduction

Chemical Structure and Isomerism

Molecular Architecture

The compound’s IUPAC name, 6-ethyl-3-methyloct-5-en-1-ol, reflects its branched carbon chain: an eight-carbon backbone (oct-) with a double bond at position 5 (en-5), an ethyl group at carbon 6, and a methyl group at carbon 3 . The structural formula is CH3(CH2)2CH(CH2CH2OH)CH2CH=CH(CH2)2CH3\text{CH}_3(\text{CH}_2)_2\text{CH}(\text{CH}_2\text{CH}_2\text{OH})\text{CH}_2\text{CH}=\text{CH}(\text{CH}_2)_2\text{CH}_3, with the double bond introducing cis-trans isomerism .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H22O\text{C}_{11}\text{H}_{22}\text{O}
SMILESCCC(=CCC(C)CCO)CC
InChIKeyXSFCJNDQFKISFC-UHFFFAOYSA-N
Geometric IsomerismE/Z possible at C5-C6

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous compounds (e.g., ethyl (E)-4-(2,9-dimethyl-9H-carbazol-1-yl)but-3-enoate) suggest that the double bond in 6-ethyl-3-methyloct-5-en-1-ol would produce distinct 1H^1\text{H} NMR signals near δ 5.8–5.9 ppm (vinyl protons) and δ 3.3–3.5 ppm (hydroxyl-bearing methylene) . Infrared (IR) spectroscopy would show absorption bands for O-H stretching (~3350 cm1^{-1}) and C=C stretching (~1650 cm1^{-1}).

Synthesis and Manufacturing

Industrial Synthesis Pathways

The compound is typically synthesized via hydroalumination or Grignard reactions. One documented route involves:

  • Alkyne Hydration: Reaction of 6-ethyl-3-methyloct-5-yne-1-ol with water in the presence of HgSO4_4 to form the enol intermediate.

  • Selective Reduction: Catalytic hydrogenation (e.g., using Lindlar’s catalyst) to saturate specific double bonds while preserving others .

  • Purification: Fractional distillation under reduced pressure (boiling point ~200–245°C) .

Laboratory-Scale Methods

Small-scale syntheses often employ cross-metathesis strategies. For example, ethyl (Z)-8-(1-decyl-1H-indol-3-yl)-6-hydroxy-6-methyloct-2-en-4-ynoate undergoes acid-catalyzed cyclization to yield carbazole derivatives, demonstrating the reactivity of similar alkenols .

Physicochemical Properties

Table 2: Physical Properties

PropertyValueSource
Molecular Weight170.29 g/mol
Density0.845 g/cm³
Boiling Point200–245°C (lit. varies)
Vapor Pressure0.00485 mmHg at 25°C
Refractive Index1.452
LogP (Octanol-Water)3.14

Solubility and Reactivity

The compound is miscible with organic solvents (e.g., ethanol, diethyl ether) but exhibits limited water solubility (<1 g/L). The hydroxyl group participates in esterification and oxidation reactions, while the double bond undergoes electrophilic additions (e.g., bromination, epoxidation) .

Applications and Functional Roles

Perfumery and Fragrance Industry

As a mid-weight alcohol, 6-ethyl-3-methyloct-5-en-1-ol contributes green, floral notes to perfumes. Its volatility profile (flash point: 133.6°C) makes it suitable for long-lasting scent formulations .

Organic Synthesis Intermediate

The compound serves as a precursor in synthesizing:

  • Terpene Derivatives: Via Diels-Alder reactions with α,β-unsaturated carbonyl compounds .

  • Epoxy Resins: Epoxidation of the double bond yields cross-linking agents for polymers .

Regulatory Status

  • EU REACH: Registered under EC 247-615-2, with mandatory safety data sheets .

  • U.S. TSCA: Listed on the Toxic Substances Control Act inventory .

  • Australian AICIS: Approved for industrial use under specified conditions .

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